molecular formula C13H18N2O4 B14670377 N-Cyclohexyl-5-nitro-2-furanpropanamide CAS No. 39965-29-2

N-Cyclohexyl-5-nitro-2-furanpropanamide

Cat. No.: B14670377
CAS No.: 39965-29-2
M. Wt: 266.29 g/mol
InChI Key: HAKWQWVHDYQMBY-UHFFFAOYSA-N
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Description

N-Cyclohexyl-5-nitro-2-furanpropanamide is an organic compound with the molecular formula C12H17NO4. It is characterized by the presence of a cyclohexyl group, a nitro group, and a furan ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclohexyl-5-nitro-2-furanpropanamide typically involves the reaction of cyclohexylamine with 5-nitro-2-furoic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the amide bond. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-Cyclohexyl-5-nitro-2-furanpropanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Cyclohexyl-5-nitro-2-furanpropanamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Cyclohexyl-5-nitro-2-furanpropanamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. The furan ring may also contribute to the compound’s biological activity by interacting with enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both a nitro group and a furan ring, which confer distinct chemical and biological properties. The combination of these functional groups allows for diverse chemical reactivity and potential bioactivity, making it a valuable compound for research and industrial applications .

Properties

CAS No.

39965-29-2

Molecular Formula

C13H18N2O4

Molecular Weight

266.29 g/mol

IUPAC Name

N-cyclohexyl-3-(5-nitrofuran-2-yl)propanamide

InChI

InChI=1S/C13H18N2O4/c16-12(14-10-4-2-1-3-5-10)8-6-11-7-9-13(19-11)15(17)18/h7,9-10H,1-6,8H2,(H,14,16)

InChI Key

HAKWQWVHDYQMBY-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)CCC2=CC=C(O2)[N+](=O)[O-]

Origin of Product

United States

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